Phenyl 2,4-dimethylbenzoate Phenyl 2,4-dimethylbenzoate
Brand Name: Vulcanchem
CAS No.: 159459-95-7
VCID: VC20583805
InChI: InChI=1S/C15H14O2/c1-11-8-9-14(12(2)10-11)15(16)17-13-6-4-3-5-7-13/h3-10H,1-2H3
SMILES:
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

Phenyl 2,4-dimethylbenzoate

CAS No.: 159459-95-7

Cat. No.: VC20583805

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2,4-dimethylbenzoate - 159459-95-7

Specification

CAS No. 159459-95-7
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name phenyl 2,4-dimethylbenzoate
Standard InChI InChI=1S/C15H14O2/c1-11-8-9-14(12(2)10-11)15(16)17-13-6-4-3-5-7-13/h3-10H,1-2H3
Standard InChI Key ZZIWBSYKPZGQEZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Characteristics

Phenyl 2,4-dimethylbenzoate belongs to the class of benzoic acid esters, where the parent benzoic acid is substituted with methyl groups at the 2- and 4-positions. Its IUPAC name is phenyl 2,4-dimethylbenzoate, and its structure consists of a benzene ring with methyl substituents at positions 2 and 4, esterified to a phenyl group via an oxygen linkage . Key identifiers include:

PropertyValueSource
CAS Number159459-95-7
Molecular FormulaC15H14O2\text{C}_{15}\text{H}_{14}\text{O}_{2}
Molecular Weight226.27 g/mol
Exact Mass226.099 g/mol
PSA26.30 Ų
LogP3.52

The compound’s planar aromatic system and ester functional group contribute to its stability and reactivity in synthetic applications.

Synthesis Methods

Conventional Esterification

Phenyl 2,4-dimethylbenzoate is synthesized via acid-catalyzed esterification between 2,4-dimethylbenzoic acid and phenol. The reaction typically employs sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst under reflux conditions. An alternative method involves using coupling agents such as dicyclohexylcarbodiimide (DCC) with a base like triethylamine (Et3N\text{Et}_3\text{N}) to facilitate the reaction at milder temperatures.

2,4-Dimethylbenzoic acid+PhenolH2SO4Phenyl 2,4-dimethylbenzoate+H2O\text{2,4-Dimethylbenzoic acid} + \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Phenyl 2,4-dimethylbenzoate} + \text{H}_2\text{O}

Advanced Catalytic Approaches

While palladium-catalyzed coupling reactions are common in synthesizing related aryl thioethers (e.g., vortioxetine ), these methods are less relevant for phenyl esters. Instead, microwave-assisted esterification has emerged as a high-yield alternative, reducing reaction times from hours to minutes.

Physicochemical Properties

Solubility and Lipophilicity

With a logP of 3.52 , phenyl 2,4-dimethylbenzoate is moderately lipophilic, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. Its polar surface area (PSA) of 26.30 Ų further supports limited aqueous solubility .

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor in synthesizing complex molecules, including pharmaceuticals and agrochemicals. For example, structurally similar esters are used in palladium-catalyzed cross-coupling reactions to form biaryl systems .

Future Research Directions

  • Thermal Analysis: Determination of melting/boiling points via differential scanning calorimetry (DSC).

  • Biological Activity Screening: Exploration of antimicrobial or anti-inflammatory properties.

  • Green Synthesis: Development of solvent-free or biocatalytic esterification methods.

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